molecular formula C12H12O5S B12670221 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid CAS No. 94157-96-7

3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid

Cat. No.: B12670221
CAS No.: 94157-96-7
M. Wt: 268.29 g/mol
InChI Key: PGSWHMVFPRKVTH-UHFFFAOYSA-N
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Description

3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid: is a chemical compound with the molecular formula C12H12O5S and a molecular weight of 268.28568 g/mol . This compound belongs to the class of benzo(b)thiophene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid typically involves the condensation of appropriate methoxy-substituted benzaldehydes with thiophene derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Uniqueness: 3,5,6-Trimethoxybenzo(b)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the benzo(b)thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

94157-96-7

Molecular Formula

C12H12O5S

Molecular Weight

268.29 g/mol

IUPAC Name

methyl 5,6-dimethoxy-1-benzothiophene-3-carboperoxoate

InChI

InChI=1S/C12H12O5S/c1-14-9-4-7-8(12(13)17-16-3)6-18-11(7)5-10(9)15-2/h4-6H,1-3H3

InChI Key

PGSWHMVFPRKVTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CS2)C(=O)OOC)OC

Origin of Product

United States

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